
3-Bromo-2-methyl-5-trimethylsilylethynylthiophene
Übersicht
Beschreibung
3-Bromo-2-methyl-5-trimethylsilylethynylthiophene (3-Bromo-2-Methyl-5-TMSET) is a type of thiophene, a heterocyclic aromatic compound containing a sulfur atom and four carbon atoms. It is a highly versatile compound with a wide variety of applications in the fields of organic synthesis, catalysis, and materials science. 3-Bromo-2-Methyl-5-TMSET has been used in the synthesis of novel polymers and dyes, as a catalyst for organic reactions, and as a building block for the development of new materials.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications
3-Bromo-2-methyl-5-trimethylsilylethynylthiophene and related compounds have been utilized in various synthetic applications. For instance, 2-Trimethylsilylethyl-1,3-butadiene, prepared through a cross-coupling reaction involving similar bromo-trimethylsilane compounds, serves as a synthetic equivalent for certain conjugated systems, useful in Diels-Alder reactions (Hosomi et al., 1990). Another study demonstrated the synthesis of complex structures like 2,4-bis(trimethylsilylethynyl)thiophene through reactions involving dibromothiophene and trimethylsilylacetylene, highlighting the potential of these compounds in the construction of advanced molecular architectures (Arnanz et al., 2007).
Polymer Chemistry
In the field of polymer chemistry, derivatives of 3-Bromo-2-methyl-5-trimethylsilylethynylthiophene have been employed in the modification and functionalization of polymers. For example, a strategy involving bromination and lithium−bromine exchange on Poly(3-hexylthiophene) (P3HT) enabled the introduction of various functional groups including trimethylsilyl (TMS), expanding the versatility of this polymer for different applications (Koo et al., 2014).
Electronic and Optical Properties
The modification of thiophenes, including the use of trimethylsilyl groups, has been studied for tuning the electronic and optical properties of materials. For instance, a study explored the effects of different substituents, including trimethylsilyl, on the fluorescence and photophysical properties of poly(thiophene)s, indicating their potential in developing materials with specific electronic and optical attributes (Li et al., 2002).
Materials Science
In materials science, these thiophene derivatives have been instrumental in creating advanced materials. Research on copolymers and their interaction with styrene, involving trisubstituted ethylenes derived from bromothiophene, has provided insights into the structural and thermal properties of new polymer materials (Kharas et al., 2014).
Photostabilization of Polymers
Moreover, certain thiophene derivatives have been used as photostabilizers for polymers like poly(vinyl chloride), demonstrating their effectiveness in reducing photodegradation, thus enhancing the durability of these materials under UV exposure (Balakit et al., 2015).
Eigenschaften
IUPAC Name |
2-(4-bromo-5-methylthiophen-2-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrSSi/c1-8-10(11)7-9(12-8)5-6-13(2,3)4/h7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNPKUYRQKDFME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C#C[Si](C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrSSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methyl-5-trimethylsilylethynylthiophene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



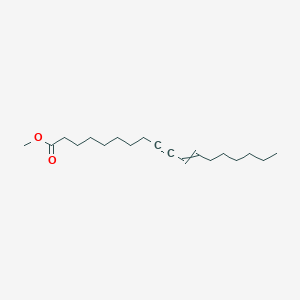

![N'-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B3130991.png)
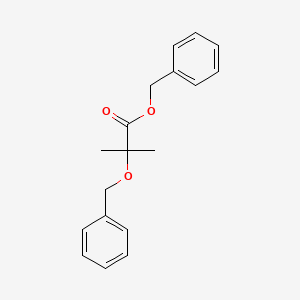

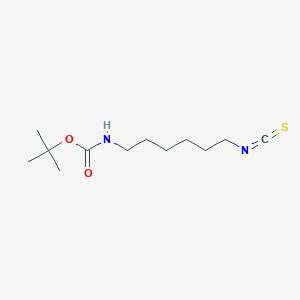
![Dichlorodi-mu-chlorobis[(1,2,3,6,7,8-eta-2,7-dimethyl-2,6-octadiene-1,8-diyl]diruthenium(IV)](/img/structure/B3131026.png)
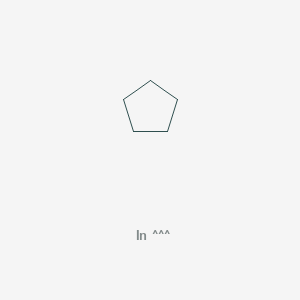
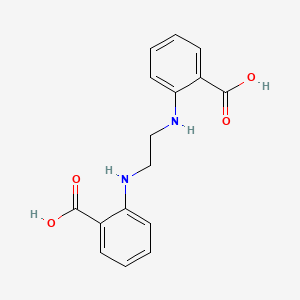
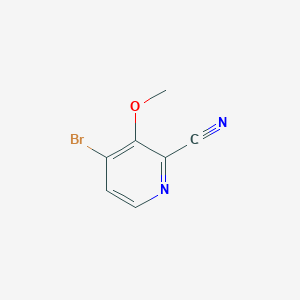


![[3-(Prop-2-yn-1-yloxy)phenyl]methanol](/img/structure/B3131089.png)
